5-nitro-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-3-5-1-2-8-7(5)9-4-6/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMIPMLIYKQQID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467950 | |
| Record name | 5-Nitro-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101083-92-5 | |
| Record name | 5-Nitro-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Methodologies for the Synthesis of 5 Nitro 1h Pyrrolo 2,3 B Pyridine and Its Substituted Analogs
Classical and Modified Cyclization Approaches
Classical indole (B1671886) syntheses have been adapted for the preparation of azaindoles, often with modifications to accommodate the electronic properties of the pyridine (B92270) ring.
Madelung-Type Cyclizations
The Madelung synthesis, which involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base, is a viable method for producing azaindoles. tugraz.at This approach can be used for the synthesis of both substituted and unsubstituted azaindoles. tugraz.at A notable modification by Lorenz et al. utilizes sodium anilide as the base, which has shown good results in the synthesis of 7-azaindole (B17877), 5-azaindole, and 4-azaindole. tugraz.at
Fischer-Type Indole Synthesis Modifications for Azaindoles
The Fischer indole synthesis is a widely recognized method for preparing indoles by reacting a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com While traditionally considered less effective for azaindoles due to the electron-deficient pyridine ring, modifications have made it a more efficient pathway. acs.orgnih.govnih.gov Research has shown that this method can be effective for creating 4- and 6-azaindoles, particularly when an electron-donating group is present on the starting pyridylhydrazine. acs.orgnih.gov The reaction typically proceeds by heating arylhydrazones of aldehydes or ketones with a protic or Lewis acid catalyst. thermofisher.com It can even be performed as a one-pot synthesis without isolating the intermediate arylhydrazone. thermofisher.com For the synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine, the Fischer indole cyclization in polyphosphoric acid has been successfully employed. researchgate.net
Reissert-Type and Leimgruber-Batcho Reactions for Pyrrolopyridine Assembly
The Reissert and Leimgruber-Batcho syntheses are also valuable for constructing the azaindole core. The Reissert synthesis is particularly effective for preparing 6-azaindole-2-carboxylates. baranlab.org
The Leimgruber-Batcho synthesis, which starts from o-nitrotoluenes, is a popular alternative to the Fischer method because the starting materials are often commercially available. wikipedia.org This two-step process first involves the formation of an enamine, followed by a reductive cyclization to form the indole ring. wikipedia.org This method is suitable for the preparation of 4-, 5-, and 6-azaindoles. tugraz.at Microwave-assisted Leimgruber-Batcho reactions have been shown to be an efficient method for synthesizing indoles, azaindoles, and pyrroylquinolines, often with the use of a Lewis acid catalyst to accelerate the reaction. rsc.orgrsc.org The initial step takes advantage of the increased acidity of the methyl group protons positioned ortho to a nitro group. researchgate.net
Palladium-Catalyzed Synthetic Routes
Palladium-catalyzed reactions have emerged as powerful and versatile tools for the synthesis and functionalization of azaindoles. rsc.org These modern methods offer efficient ways to construct the azaindole nucleus. mdpi.com
Cross-Coupling Reactions from Iodoaminopyridines
Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis. youtube.com These reactions can be used to form C-C and C-N bonds, which are crucial for building the azaindole framework. For instance, a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C-4 position, has been used to synthesize 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov The synthesis of various pyrrolopyridines often involves palladium-catalyzed reactions with precursors like iodo- or bromo-substituted pyridines. clockss.orgchemrxiv.org
Sonogashira-Mediated Syntheses
The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides using a palladium catalyst, is a key method for azaindole synthesis. nih.gov This reaction is often followed by a cyclization step to form the pyrrole (B145914) ring. nih.gov For example, the synthesis of 5-nitro-7-azaindole has been achieved through a Sonogashira reaction of 2-amino-3-iodo-5-nitropyridine with an alkyne, followed by a copper-mediated cyclization under microwave irradiation. mdpi.comnih.gov This methodology has been applied to synthesize a variety of substituted azaindoles. researchgate.netrsc.orgorganic-chemistry.org The reaction conditions are generally mild and can tolerate a wide range of functional groups. researchgate.net
Data Tables
Table 1: Overview of Synthetic Methodologies
| Synthesis Method | Key Features | Starting Materials (Examples) | Target Azaindoles (Examples) |
| Madelung-Type Cyclization | Intramolecular cyclization with strong base at high temperature. tugraz.at | N-acyl-o-toluidine derivatives | Substituted and unsubstituted azaindoles |
| Fischer-Type Indole Synthesis | Acid-catalyzed reaction of a hydrazine (B178648) with an aldehyde or ketone. wikipedia.orgthermofisher.com | Phenylhydrazines, aldehydes, ketones | 4- and 6-azaindoles acs.orgnih.gov |
| Leimgruber-Batcho Synthesis | Two-step process: enamine formation and reductive cyclization. wikipedia.org | o-nitrotoluenes | 4-, 5-, and 6-azaindoles tugraz.at |
| Palladium-Catalyzed Cross-Coupling | C-C and C-N bond formation using a palladium catalyst. youtube.com | Iodoaminopyridines, boronic acids, amines | 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines nih.gov |
| Sonogashira-Mediated Synthesis | Coupling of terminal alkynes with aryl halides, followed by cyclization. nih.gov | Amino-halopyridines, terminal alkynes | 5-nitro-7-azaindole mdpi.comnih.gov |
Advanced Annulation and Cycloaddition Protocols
Modern organic synthesis provides several powerful methods for the construction of the pyrrolo[2,3-b]pyridine core. These include the Bartoli reaction, metal-free cycloisomerization, and [3+2] dipolar cycloadditions.
The Bartoli indole synthesis is a chemical reaction that involves the interaction of ortho-substituted nitroarenes with vinyl Grignard reagents to produce substituted indoles. wikipedia.org A key requirement for the success of this reaction is the presence of a substituent at the ortho position to the nitro group. The steric hindrance provided by this ortho group is believed to facilitate the crucial figshare.comfigshare.com-sigmatropic rearrangement step of the reaction mechanism. wikipedia.org For the reaction to proceed to completion, three equivalents of the vinyl Grignard reagent are necessary when starting with nitroarenes. wikipedia.org
The reaction mechanism initiates with the addition of the Grignard reagent to the nitroarene, forming an intermediate that subsequently decomposes to a nitrosoarene. wikipedia.org This nitrosoarene then reacts with a second equivalent of the Grignard reagent. The steric bulk of the ortho-substituent then promotes a figshare.comfigshare.com-sigmatropic rearrangement. Following this, cyclization and tautomerization occur. A third equivalent of the Grignard reagent reacts to form a dimagnesium indole salt, which upon workup, yields the final indole product. wikipedia.org This method is particularly advantageous for creating indoles with substitutions on both the carbocyclic and pyrrole rings. wikipedia.org
The strongly electron-withdrawing nature of the nitro group can activate a pyridine ring, making it susceptible to nucleophilic attack. This principle is utilized in cyclization reactions to form pyrrolopyridine systems. For instance, 1-substituted nitropyridones can react with ethyl isocyanoacetate in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield pyrrolopyridine derivatives. nih.gov The reaction is initiated by the nucleophilic addition of the isocyanoacetate to the nitropyridone, creating an anionic intermediate that is stabilized by the nitro group. nih.gov This is followed by a nucleophilic attack of the resulting nitronate on the protonated isocyano group, leading to the formation of a dihydro-2H-pyrrole. The final pyrrole ring is then formed through aromatization via the elimination of nitrous acid. nih.gov
A formal [3+2] dipolar cycloaddition reaction between donor-acceptor cyclopropanes and nitriles offers a versatile route to pyrrole-containing structures. figshare.comnih.gov In this reaction, donor-acceptor cyclopropanes are activated by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (Me3SiOTf), causing them to cleave and form reactive intermediates. These intermediates can then be efficiently trapped by nitriles. figshare.comnih.gov This methodology is compatible with a wide range of nitriles, including aliphatic, aromatic, and α,β-unsaturated variants. nih.gov
However, when this reaction was attempted with 4-cyanopyridine (B195900) and a donor-acceptor cyclopropane (B1198618), the expected pyrrole was not formed. Instead, the reaction yielded a 2,3-dihydroindolizine and an indolizine, which is formed through autooxidation during workup. scholaris.ca This outcome highlights a limitation of this method for the direct synthesis of pyrrolopyridines from pyridine-based nitriles under these specific conditions.
| Reactants | Lewis Acid | Solvent | Products | Yield (%) |
| 4-cyanopyridine, cyclopropane 2a | Me3SiOTf | MeNO2 | 2,3-dihydroindolizine 5a | 52 |
| 4-cyanopyridine, cyclopropane 2a | Me3SiOTf | MeNO2 | indolizine 6a | 9 |
Table 1: Reaction of 4-cyanopyridine with a donor-acceptor cyclopropane. scholaris.ca
Regioselective Introduction of the Nitro Group in Pyrrolo[2,3-b]pyridine Systems
The introduction of a nitro group onto the pyrrolo[2,3-b]pyridine scaffold requires careful control of reaction conditions to achieve the desired regioselectivity.
Direct nitration of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system can be challenging. However, nitration of 2-hydroxypyridine-N-oxide has been shown to yield the 5-nitro derivative, indicating that under certain conditions, the nitro group can be directed to the 5-position. researchgate.net The position of the nitro group in this product was confirmed through structural analysis. researchgate.net
The regioselectivity of nitration on the pyrrolo[2,3-b]pyridine core is significantly influenced by the presence and nature of directing groups. The N-oxide group, for instance, generally directs incoming electrophiles to the 4-position. researchgate.net This is observed in the nitration of both 2- and 3-methoxypyridine-N-oxide, where the 4-nitro compounds are the exclusive products isolated. researchgate.net This directing effect of the N-oxide can even override the directing influence of other substituents, such as an ethoxy group at the 2-position, which would typically direct ortho-para. researchgate.net
To achieve nitration at other positions, such as the 6-position, a protecting group strategy can be employed. For example, the pyrrole nitrogen (N1) can be protected with a tosyl group. This deactivates the 3-position towards electrophilic attack and directs the nitration to the pyridine ring. Subsequent nitration with fuming nitric acid selectively introduces the nitro group at the 6-position. The tosyl group can then be removed to yield 6-nitro-1H-pyrrolo[2,3-b]pyridine.
| Step | Reagents/Conditions | Yield (%) |
| Tosylation | TsCl, NaOH, CH₂Cl₂ | 85 |
| Nitration | fuming HNO₃, –10°C | 60 |
| Deprotection | TBAF, THF | 90 |
Table 2: Synthesis of 6-nitro-1H-pyrrolo[2,3-b]pyridine via a protection strategy.
Post-Synthetic Modifications and Functional Group Interconversions of Nitro-Pyrrolo[2,3-b]pyridine Scaffolds
The 5-nitro-1H-pyrrolo[2,3-b]pyridine scaffold is a valuable intermediate, largely due to the versatility of the nitro group and the potential for functionalization at various positions on the bicyclic ring system. Post-synthetic modifications allow for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships in medicinal chemistry and the fine-tuning of material properties. These transformations typically focus on the reduction of the nitro group, palladium-catalyzed cross-coupling reactions at halogenated positions, functionalization of the pyrrole nitrogen, and electrophilic substitution on the pyrrole ring.
Reduction of the Nitro Group
The most common and pivotal transformation of the this compound core is the reduction of the nitro group to a primary amine (5-amino-1H-pyrrolo[2,3-b]pyridine). This conversion is critical as the resulting amino group serves as a versatile handle for a wide array of subsequent chemical modifications, including amide bond formation, sulfonylation, and diazotization reactions. The amino-substituted azaindole is a key building block for numerous biologically active compounds, including kinase inhibitors. rsc.orgnih.gov
Several reducing agents and conditions have been successfully employed for this transformation. Standard methods include catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source or transfer hydrogenation using reagents like ammonium (B1175870) formate. Chemical reducing agents such as tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or iron powder in acidic media are also effective. pipzine-chem.com The choice of method often depends on the presence of other functional groups in the molecule to avoid undesired side reactions.
Table 1: Selected Conditions for the Reduction of this compound
| Reagent(s) | Solvent | Typical Conditions | Notes |
|---|---|---|---|
| H₂, Pd/C | Methanol, Ethanol, or Ethyl Acetate | Room temperature, atmospheric or elevated pressure | A clean and efficient method, widely used. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Reflux | Effective for substrates where catalytic hydrogenation may be problematic. |
| Fe, NH₄Cl | Ethanol/Water | Reflux | A classic and cost-effective method. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous Ammonia/Dioxane | Room temperature to mild heating | Offers mild reaction conditions. |
Palladium-Catalyzed Cross-Coupling Reactions
While the nitro group itself is not directly used in cross-coupling, it profoundly influences the reactivity of the scaffold. For coupling reactions, a halogen (typically bromine or iodine) is often introduced onto the pyrrolo[2,3-b]pyridine ring. The synthesis of halo-derivatives like 5-bromo-1H-pyrrolo[2,3-b]pyridine or 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine provides the necessary handles for these powerful C-C and C-N bond-forming reactions. nih.govbldpharm.com The electron-withdrawing nature of the nitro group can facilitate the oxidative addition step in the catalytic cycle. pipzine-chem.com
Common palladium-catalyzed reactions employed on this scaffold include:
Suzuki-Miyaura Coupling: This reaction couples the halo-azaindole with boronic acids or esters to form C-C bonds, allowing the introduction of various aryl, heteroaryl, or alkyl groups. nih.govlibretexts.org For instance, the coupling of a 2-iodo-4-chloro-pyrrolopyridine intermediate with phenylboronic acid has been demonstrated. nih.gov
Buchwald-Hartwig Amination: This method is used to form C-N bonds by coupling the halo-azaindole with primary or secondary amines. This is a key step in the synthesis of many kinase inhibitors, enabling the introduction of substituted amine side chains. nih.govnih.gov
Heck Coupling: This reaction involves the coupling of the halo-azaindole with alkenes.
Sonogashira Coupling: This allows for the introduction of alkyne moieties by coupling with terminal alkynes.
The success of these reactions often depends on the careful selection of the palladium catalyst, ligand, base, and solvent system. libretexts.orgacs.org Ligands such as SPhos and RuPhos have proven effective in challenging coupling reactions involving electron-rich or sterically hindered substrates. nih.govnih.gov
Table 2: Examples of Palladium-Catalyzed Cross-Coupling on Halo-Pyrrolo[2,3-b]pyridine Scaffolds
| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Ligand | Typical Product |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | 4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine nih.gov |
| Buchwald-Hartwig | 4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine | A secondary amine | Pd(OAc)₂ / RuPhos | 4-(Dialkylamino)-2-phenyl-1H-pyrrolo[2,3-b]pyridine nih.gov |
| Suzuki-Miyaura | 3-Bromo-2-aminopyridine | Pyridylboronic acids | Pd(PPh₃)₄ | Substituted bipyridines nih.gov |
N-Alkylation and N-Arylation of the Pyrrole Nitrogen
The pyrrole nitrogen of the 1H-pyrrolo[2,3-b]pyridine scaffold is nucleophilic and can be readily functionalized. N-alkylation or N-arylation is often performed to block the N-H group, which can interfere with subsequent reactions (e.g., lithiation or coupling reactions), or to introduce specific groups that modulate the biological activity or physicochemical properties of the final compound.
A common strategy involves the use of protecting groups, such as the (2-(trimethylsilyl)ethoxy)methyl (SEM) group, which can be introduced by reacting the N-H with SEM-Cl under basic conditions. nih.gov This protecting group is stable to many reaction conditions but can be removed later. Other alkylating agents like alkyl halides or sulfonates can be used with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or THF to install N-alkyl groups.
Electrophilic Substitution Reactions
The 1H-pyrrolo[2,3-b]pyridine system contains two fused aromatic rings: an electron-rich pyrrole ring and an electron-deficient pyridine ring. Electrophilic aromatic substitution (EAS) is generally expected to occur on the more nucleophilic pyrrole ring. The preferred site of substitution on the pyrrole ring is typically the C3 position, as this leads to a more stable cationic intermediate (Wheland intermediate) compared to substitution at the C2 position.
However, the presence of a strong electron-withdrawing nitro group at the C5 position on the pyridine ring significantly deactivates the entire bicyclic system towards electrophilic attack. pipzine-chem.comyoutube.com This deactivation makes EAS reactions on the this compound scaffold challenging, often requiring harsh conditions. quora.com While nitration of pyridine itself is difficult, the pyrrole ring remains the most likely site for any potential electrophilic substitution, although yields may be low and side reactions prevalent. For example, halogenation (e.g., bromination or iodination) at the C3 position might be achievable under forcing conditions, providing intermediates for further functionalization.
Elucidation of Chemical Reactivity and Transformative Potentials of 5 Nitro 1h Pyrrolo 2,3 B Pyridine
Electrophilic Aromatic Substitution Patterns on the Pyrrolo[2,3-b]pyridine Core
The introduction of a nitro group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine core profoundly impacts its reactivity towards electrophiles. The strong electron-withdrawing nature of the nitro group deactivates the pyridine (B92270) ring, making electrophilic substitution more challenging compared to the parent 7-azaindole (B17877). pipzine-chem.comrsc.org Consequently, electrophilic attack, when it occurs, is generally directed to the more electron-rich pyrrole (B145914) ring.
Nitration, Nitrosation, Bromination, and Iodination Regioselectivity
The deactivating effect of the 5-nitro group directs further electrophilic substitution preferentially to the C3 position of the pyrrole ring. This is because the pyrrole moiety remains the most electron-rich part of the heterocyclic system.
Nitration: Further nitration of 5-nitro-1H-pyrrolo[2,3-b]pyridine, for instance, would be expected to yield 3,5-dinitro-1H-pyrrolo[2,3-b]pyridine under forcing conditions. While specific examples for the parent 5-nitro compound are not prevalent, the nitration of substituted 5-methyl-1H-pyrrolo[2,3-b]pyridine selectively occurs at the 3-position.
Bromination and Iodination: Halogenation follows a similar pattern. For example, the bromination of this compound would lead to the formation of 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine. sigmaaldrich.com The regioselectivity is dictated by the existing nitro group, which deactivates the pyridine ring and directs the incoming electrophile to the pyrrole ring.
Reactions with Carbonyl Compounds and Mannich Bases
The electron-deficient nature of the this compound ring system generally makes it less reactive in classical electrophilic substitution reactions involving carbonyl compounds, such as Friedel-Crafts acylation. However, the pyrrole ring can still participate in certain reactions. For instance, condensation reactions with aldehydes can occur. A notable example is the Henry reaction, where an aldehyde condenses with a nitroalkane. While not a direct reaction on the heterocycle itself, a related reaction involves the condensation of an aldehyde derivative of 7-azaindole with a nitro compound to form a nitrovinyl derivative. researchgate.net
Chemical Transformations Involving the Nitro Functionality
The nitro group itself is a key functional handle, enabling a variety of chemical transformations that are crucial for the synthesis of diverse derivatives. pipzine-chem.com
Catalytic Hydrogenation and Reductive Conversion of the Nitro Group to Amines
The reduction of the nitro group to a primary amine is one of the most important transformations of this compound, yielding 1H-pyrrolo[2,3-b]pyridin-5-amine. This amine serves as a vital intermediate for further functionalization. pipzine-chem.com This reduction can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach.
Commonly employed methods include:
Catalytic Hydrogenation: This method often utilizes catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. nih.gov
Chemical Reduction: Reagents like tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid are also effective for this transformation. Another option is the use of sodium dithionite (B78146).
| Method | Reagents/Catalyst | General Conditions | Product |
| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol solvent, room temperature to mild heating | 1H-pyrrolo[2,3-b]pyridin-5-amine |
| Chemical Reduction | SnCl₂/HCl | Concentrated HCl, often with heating | 1H-pyrrolo[2,3-b]pyridin-5-amine |
| Chemical Reduction | Fe/AcOH | Acetic acid, often with heating | 1H-pyrrolo[2,3-b]pyridin-5-amine |
| Transfer Hydrogenation | Ammonium (B1175870) formate, Pd/C | Methanol, reflux | 1H-pyrrolo[2,3-b]pyridin-5-amine |
Redox Chemistry of the Nitro Group within the Heterocycle
The nitro group in this compound possesses a rich redox chemistry. Beyond its complete reduction to an amine, it can undergo partial reduction to form nitroso or hydroxylamine (B1172632) intermediates. The electron-deficient nature imparted by the nitro group makes the heterocyclic system susceptible to nucleophilic attack. nih.gov The nitro group can also participate in bioreduction processes to form reactive intermediates that can interact with cellular components.
Nucleophilic Substitution and Cross-Coupling Reactions at Substituted Positions
The presence of the nitro group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, although this typically requires a leaving group at an appropriate position (e.g., C4 or C6). pipzine-chem.com More commonly, the transformations of the nitro group itself, or other pre-installed functional groups, pave the way for a wide array of cross-coupling reactions.
For instance, the amine derived from the reduction of this compound can be converted to a halide (e.g., via a Sandmeyer reaction) or a triflate. This halogenated or triflated 7-azaindole can then serve as a substrate in various palladium-catalyzed cross-coupling reactions, such as:
Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds. nih.gov
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. nih.gov
Heck Reaction: Reaction with alkenes.
Sonogashira Coupling: Reaction with terminal alkynes.
These cross-coupling reactions are powerful tools for introducing a wide range of aryl, heteroaryl, alkyl, and amino substituents onto the 7-azaindole scaffold, enabling the synthesis of complex molecules with diverse properties. nih.govtandfonline.com
Halogen Displacement Reactions
The presence of a strongly electron-withdrawing nitro group at the C5-position of the pyrrolo[2,3-b]pyridine ring system profoundly activates the scaffold towards nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov This activation is most pronounced when a halogen is positioned at a location that allows for resonance stabilization of the negative charge in the reaction intermediate, known as the Meisenheimer complex. wikipedia.org For the 5-nitro-7-azaindole core, halogens at the C4 and C6 positions are particularly susceptible to displacement by nucleophiles.
The mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate. nih.govlibretexts.org The electron density of this intermediate is delocalized onto the nitro group, which is a critical stabilizing factor for the reaction to proceed. libretexts.org Subsequent expulsion of the halide leaving group restores the aromaticity of the ring, yielding the substituted product. nih.gov The rate of this reaction is dependent on the nature of the halogen, with fluoride (B91410) being the most reactive leaving group, followed by chloride, due to the high electronegativity of fluorine enhancing the electrophilicity of the carbon atom it is attached to. nih.govyoutube.com
A variety of nucleophiles can be employed in these displacement reactions, including alkoxides, phenoxides, thiolates, and amines, allowing for the introduction of a wide range of functional groups.
Table 1: Representative Halogen Displacement Reactions on Activated Nitro-Aryl Systems This table illustrates general conditions for SNAr on nitro-activated systems, applicable to halo-derivatives of this compound.
| Starting Material (Example) | Nucleophile | Solvent | Base | Conditions | Product (Example) |
|---|---|---|---|---|---|
| 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | Sodium Methoxide (NaOMe) | Methanol (MeOH) | N/A | Reflux | 4-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine |
| 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | Benzylamine | Dimethylformamide (DMF) | K2CO3 | 80-100 °C | N-Benzyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine |
Palladium-Catalyzed Cross-Coupling for Diversification (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the 7-azaindole scaffold for molecular diversification. ntnu.noresearchgate.net Halogenated derivatives of this compound are excellent substrates for these transformations, enabling the introduction of aryl, alkyl, and alkynyl moieties.
Suzuki-Miyaura Coupling: This reaction couples a halogenated substrate with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl linkages. Research on the closely related 4-chloro-2-iodo-7-azaindole system demonstrates the feasibility and chemoselectivity of this reaction. ntnu.nonih.gov The oxidative addition of palladium typically occurs preferentially at the more reactive carbon-iodine bond over the carbon-chlorine bond, allowing for selective functionalization. nih.gov The nitro group's electron-withdrawing nature can further enhance the reactivity of the halide toward oxidative addition.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgbeilstein-journals.org It is the most common method for synthesizing arylalkynes. The reaction proceeds via a catalytic cycle involving both palladium and copper. beilstein-journals.org Halogenated 5-nitro-7-azaindoles can be effectively coupled with various alkynes, providing access to a diverse range of acetylenic derivatives that can serve as precursors for more complex structures.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling on the 7-Azaindole Scaffold This table provides examples of cross-coupling reactions on the 7-azaindole core, demonstrating the conditions applicable for derivatives like this compound.
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base | Conditions | Yield | Ref. |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd2(dba)3 | K2CO3 | 1,4-Dioxane/H2O, 100 °C, 30 min | N/A | nih.gov |
| Suzuki-Miyaura | 4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | 4-(Hydroxymethyl)phenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O, 100 °C, 1 h | 83% | ntnu.nonih.gov |
Ring Expansion and Other Complex Rearrangement Reactions
Beyond simple substitutions, the 1H-pyrrolo[2,3-b]pyridine skeleton can undergo more complex transformations, including ring expansions and rearrangements, leading to novel heterocyclic systems. These reactions are often driven by factors such as ring strain relief or the formation of more stable electronic configurations. youtube.com
One notable example is the formation of a tricyclic eight-membered 7-azaindole derivative. This complex rearrangement was observed as a side product during the acid-mediated deprotection of a SEM-protected 2-aryl-4-amino-7-azaindole. ntnu.nonih.gov The release of formaldehyde (B43269) from the protecting group is believed to trigger a cascade of reactions leading to the formation of the larger ring system.
Peracid oxidation has also been shown to induce skeletal changes. While some heterocycles undergo simple N-oxidation, others, like 1-methyl-2,3-diphenyl-1H-pyrrolo[2,3-b]pyridine, can react to form ring-opened products. rsc.org The specific pathway taken—N-oxidation, rearrangement, or ring opening—is highly dependent on the substrate's substitution pattern and the reaction conditions. rsc.org While not documented specifically for the 5-nitro derivative, these examples highlight the potential for complex skeletal transformations within the 7-azaindole family.
Table 3: Examples of Rearrangement and Ring-Opening Reactions of the Pyrrolo[2,3-b]pyridine Core
| Reaction Type | Substrate | Reagent(s) | Key Observation | Product Type | Ref. |
|---|---|---|---|---|---|
| Complex Rearrangement | 2-Aryl-4-amino-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Trifluoroacetic acid (TFA) | Formation of an unexpected side product | Tricyclic 8-membered 7-azaindole | ntnu.nonih.gov |
Medicinal Chemistry and Pharmacological Investigations of 5 Nitro 1h Pyrrolo 2,3 B Pyridine Derivatives
Structure-Activity Relationship (SAR) Studies of Substituted Pyrrolo[2,3-b]pyridines
The biological activity of pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Structure-activity relationship (SAR) studies are therefore crucial for the rational design of potent and selective kinase inhibitors.
The electronic properties and the position of substituents on the 1H-pyrrolo[2,3-b]pyridine ring play a critical role in modulating the biological activity of these compounds. The 5-position of the 7-azaindole (B17877) ring is a key site for modification, and the introduction of various functional groups can significantly influence kinase inhibitory potency. nih.gov
The nitro group , as present in 5-nitro-1H-pyrrolo[2,3-b]pyridine, is a strong electron-withdrawing group. While direct and extensive SAR studies on this specific compound are not widely available, the impact of other electron-withdrawing groups at this position provides valuable insights. For instance, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the introduction of a trifluoromethyl group (a potent electron-withdrawing group) at the 5-position of the 1H-pyrrolo[2,3-b]pyridine scaffold was found to be a critical factor in improving the inhibitory activity. This enhancement is attributed to the formation of a hydrogen bond with the glycine (B1666218) residue G485 in the kinase domain of FGFR. nih.gov It is plausible that the nitro group at the same position could exert a similar beneficial effect through its electronic and hydrogen-bonding capabilities.
In a study focused on Human Neutrophil Elastase (HNE) inhibitors, the introduction of substituents at the 5-position of the pyrrolo[2,3-b]pyridine scaffold was generally well-tolerated, with many derivatives retaining significant inhibitory activity. researchgate.net This suggests that this position is amenable to substitution, likely interacting with a large pocket in the enzyme's active site. researchgate.net
Halogens at the 5-position also influence activity. For example, in the development of DYRK1A inhibitors, 5-bromo-7-azaindole (B68098) was used as a starting material for the synthesis of 3,5-diarylated derivatives. nih.gov The presence of the halogen provides a handle for further chemical modifications through cross-coupling reactions, allowing for the introduction of diverse aryl groups that can probe the binding pocket of the kinase. nih.gov
The impact of substituents can be summarized in the following table, drawing on data from various studies on 7-azaindole derivatives.
| Position | Substituent | Effect on Biological Activity | Target | Reference |
| 5 | Trifluoromethyl | Increased inhibitory activity | FGFR | nih.gov |
| 5 | Bromo | Tolerated and provides a site for further modification | DYRK1A | nih.gov |
| 5 | Various bulky/lipophilic groups | Tolerated, likely interacts with a large pocket | HNE | researchgate.net |
| 3 and 5 | Di-aryl | Potent inhibition | DYRK1A | nih.gov |
While specific stereochemical studies on this compound derivatives are not extensively documented in the reviewed literature, the importance of stereochemistry in the biological activity of the broader class of pyrrolopyridine inhibitors is well-established. For many kinase inhibitors, the introduction of a chiral center can lead to stereoisomers with significantly different binding affinities and biological activities.
This difference in activity between enantiomers or diastereomers arises from the three-dimensional nature of the kinase active site. One stereoisomer may be able to form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the binding pocket, leading to a higher binding affinity and greater inhibitory potency. The other stereoisomer, due to its different spatial arrangement, may experience steric clashes or be unable to achieve the optimal orientation for binding, resulting in lower activity.
For example, in the development of pyrido[2,3-d]pyrimidine (B1209978) inhibitors of DYRK1B, potent enantio-selective inhibition was observed, highlighting the critical role of stereochemistry in achieving high potency. researchgate.net Although this example does not involve the this compound scaffold specifically, it underscores the general principle that stereochemical factors are a crucial consideration in the design of kinase inhibitors based on related heterocyclic systems. The precise orientation of substituents in three-dimensional space dictates the quality of the fit within the target's binding site, thereby modulating binding affinity. nih.govnih.gov
Similarly, in the design of multi-target kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold (a related heterocycle), the introduction of various substituted benzylidene groups at a remote benzohydrazide (B10538) moiety led to compounds with varying degrees of cytotoxicity and kinase inhibitory profiles. nih.gov These remote modifications can influence the molecule's ability to adopt a favorable conformation for binding or can engage in interactions with solvent-exposed regions of the target protein.
While specific examples detailing the effects of remote substituents on this compound derivatives are scarce in the literature, the general principles derived from related scaffolds suggest that modifications at positions extending away from the core can be a valuable strategy for optimizing the pharmacological profile of these compounds.
Pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of inhibitors for a variety of kinases, including Fibroblast Growth Factor Receptors (FGFR) and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A).
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is implicated in various cancers, making FGFRs attractive targets for anti-cancer drug development. nih.govpharmablock.com Several selective FGFR inhibitors have been developed, and the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising core structure for these inhibitors. pharmablock.comnih.gov
Structure-activity relationship studies have demonstrated that substitutions at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring are critical for potent FGFR inhibition. As mentioned previously, the introduction of an electron-withdrawing group, such as trifluoromethyl, at this position can enhance activity by forming a hydrogen bond with a glycine residue in the FGFR kinase domain. nih.gov This suggests that the 5-nitro substituent in this compound could also contribute favorably to FGFR binding.
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent inhibitors of FGFR1, 2, and 3. pharmablock.com One notable compound from this series, compound 4h , which features a trifluoromethyl group at the 5-position, exhibited potent pan-FGFR inhibitory activity. pharmablock.com The anti-tumor effects of these compounds have been demonstrated in vitro, where they can inhibit the proliferation of cancer cells and induce apoptosis. pharmablock.com
The following table summarizes the inhibitory activity of a representative 5-substituted 1H-pyrrolo[2,3-b]pyridine derivative against FGFRs.
| Compound | 5-Substituent | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Reference |
| 4h | -CF₃ | 7 | 9 | 25 | 712 | pharmablock.com |
This data highlights the potential of 5-substituted 1H-pyrrolo[2,3-b]pyridines as effective FGFR inhibitors with anti-tumor properties.
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a member of the CMGC group of protein kinases and is implicated in various neurological disorders, including Down syndrome and Alzheimer's disease, as well as in certain cancers. nih.gov Consequently, the development of selective DYRK1A inhibitors is an active area of research. The 7-azaindole scaffold has been successfully utilized to develop potent DYRK1A inhibitors. nih.govnih.gov
SAR studies have revealed that 3,5-disubstituted 7-azaindoles can be potent DYRK1A inhibitors. nih.gov In one study, a series of 3,5-diarylated-7-azaindoles were synthesized starting from 5-bromo-7-azaindole. nih.gov The presence of a methoxy (B1213986) group on one of the aryl rings was found to be a key determinant for DYRK1A inhibitory activity. nih.gov
While direct studies on this compound derivatives as DYRK1A inhibitors are limited, research on the related pyrido[3,4-g]quinazoline scaffold has shown that the introduction of a nitro group can dramatically reshape the inhibitory activity profile against DYRK and CLK kinases. mdpi.com In this study, a nitro-substituted analog efficiently inhibited DYRK3 and CLK4 at nanomolar concentrations, an effect not observed with the corresponding amino-substituted compound. This was attributed to a significant difference in the electron donor-acceptor properties conferred by the nitro group, which was critical for preferential interaction with these kinases. mdpi.com This finding suggests that the 5-nitro group in this compound could have a profound and specific impact on its DYRK1A inhibitory activity.
The development of DYRK1A inhibitors based on the 6-azaindole (B1212597) scaffold has also been reported, leading to the discovery of potent and selective compounds for the potential treatment of type 1 diabetes. acs.org This further underscores the versatility of the azaindole framework in targeting this particular kinase.
AP-2-Associated Protein Kinase 1 (AAK1) Inhibition and Antiviral Efficacy
Inhibition of the AP-2-associated protein kinase 1 (AAK1) is a promising strategy for developing broad-spectrum antiviral agents. nih.gov Researchers have explored derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold as AAK1 inhibitors. By applying the principle of isosterism, the carboxamide linker in a known AAK1 inhibitor was replaced with various five-membered heterocycles. nih.gov This modification led to the discovery of a new series of potent AAK1 inhibitors with IC₅₀ values in the low nanomolar range. nih.gov Notably, these compounds also demonstrated antiviral activity against both the dengue virus and the Venezuelan equine encephalitis virus. nih.gov
Janus Kinase (JAK) Family Selective Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a crucial role in cytokine signaling through the JAK-STAT pathway. nih.gov This pathway is integral to the regulation of genes involved in inflammation, immunity, and cancer. nih.gov Consequently, small-molecule inhibitors targeting JAKs have proven effective in treating various diseases. nih.gov
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as selective JAK inhibitors. For instance, N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides have been designed as a JAK1-selective scaffold. nih.gov This led to the development of a potent JAK1-selective inhibitor, which also demonstrated the ability to reduce the proliferation and fibrogenic gene expression of hepatic stellate cells. nih.gov
Further research into 1H-pyrrolo[2,3-b]pyridine derivatives has focused on achieving selectivity for JAK3. researchgate.net Modifications at the C4 and C5 positions of the pyrrolo[2,3-b]pyridine ring have been shown to significantly influence JAK3 inhibitory activity. researchgate.net One derivative, compound 14c , was identified as a potent and moderately selective JAK3 inhibitor. researchgate.net
Table 1: JAK Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| 11a | 2900 | - | 1100 |
| 11c | 45 | 44 | 15 |
| 11d | 25 | 13 | 3.5 |
| 11e | 59 | 60 | 7.7 |
| 11f | 290 | 71 | 25 |
| 14a | 55 | 50 | 14 |
| 14c | 47 | 30 | 5.1 |
This table was created based on data from: researchgate.net
c-Met Kinase Inhibition
The c-Met kinase, a receptor tyrosine kinase, is another important target in cancer therapy. While direct studies on this compound derivatives as c-Met inhibitors are not extensively detailed in the provided context, the broader class of pyrrolo[2,3-b]pyridine derivatives has been explored for this activity. The structural features of this scaffold make it a suitable candidate for designing inhibitors that can target the ATP-binding site of kinases like c-Met.
BRAF Kinase Inhibition
Mutations in the BRAF gene, particularly the V600E mutation, lead to the constitutive activation of the MAPK signaling pathway and are found in a significant percentage of cancers, including melanoma. ajchem-a.comnih.gov This makes the BRAF kinase a critical target for cancer therapy. ajchem-a.com Computational studies have been employed to screen novel pyrrolo[2,3-b]pyridine derivatives for their potential to inhibit the V600E-BRAF kinase. ajchem-a.com These in silico methods, including molecular docking and ADMET evaluation, have identified several compounds with promising binding scores compared to the FDA-approved inhibitor Vemurafenib. ajchem-a.com One particular compound, 35 , was highlighted as a potential hit with enhanced pharmacological properties. ajchem-a.com
Table 2: Docking Scores of Pyrrolo[2,3-b]pyridine Derivatives against V600E-BRAF
| Compound | Docking Score (kcal/mol) |
| Vemurafenib (Reference) | -9.8 |
| 3 | -10.1 |
| 18 | -10.2 |
| 32 | -10.5 |
| 33 | -10.3 |
| 35 | -11.2 |
This table was created based on data from: ajchem-a.com
Threonine Kinase (TNIK) and Cell Division Cycle 7 (Cdc7) Inhibition
While specific inhibitory activities of this compound derivatives against Threonine Kinase (TNIK) and Cell Division Cycle 7 (Cdc7) are not explicitly detailed in the search results, the versatility of the pyrrolo[2,3-b]pyridine scaffold suggests its potential for developing inhibitors against a wide range of kinases, including TNIK and Cdc7. The core structure provides a foundation for designing compounds that can be tailored to fit the specific ATP-binding pockets of these enzymes.
Diverse Biological Activities of this compound Analogs
Human Neutrophil Elastase (HNE) Inhibitory Potential
Human Neutrophil Elastase (HNE) is a serine protease that plays a significant role in various physiological and pathological processes, particularly those affecting the respiratory system. nih.govnih.gov As such, inhibitors of HNE are of great therapeutic interest. nih.govnih.gov Research has shown that derivatives of 1H-pyrrolo[2,3-b]pyridine can act as potent HNE inhibitors. nih.govnih.gov Structure-activity relationship studies have revealed that an unsubstituted position 2 of the pyrrolo[2,3-b]pyridine scaffold is crucial for inhibitory activity. nih.gov Conversely, the introduction of various substituents at position 5 is well-tolerated, often retaining significant HNE inhibitory activity with IC₅₀ values in the nanomolar range (15–51 nM). nih.gov It is proposed that bulky or lipophilic substituents at the 5-position can interact favorably with a large pocket in the enzyme's active site. nih.gov
Interactions with Nucleic Acid Structures (e.g., c-Myc G-quadruplex binding)
G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids found in specific genomic regions, including the regulatory areas of numerous oncogenes like c-myc. nih.gov The promoter region of the c-myc oncogene, which is overexpressed in a majority of solid tumors and linked to cancer cell proliferation and apoptosis, contains a G-quadruplex structure that has become an attractive therapeutic target. nih.gov
The stabilization of the c-myc G-quadruplex can lead to the downregulation of the c-myc gene expression, thereby inhibiting cancer cell growth. While direct studies on this compound binding to the c-myc G-quadruplex are not extensively detailed in the provided results, the broader class of pyrrolo[2,3-b]pyridine derivatives has been investigated for their G4 binding properties. For instance, certain ligands are designed with an aromatic core to facilitate π-π stacking interactions with the planar G-tetrads of the G4 structure. nih.gov Computational docking studies with other compounds, like stilbene (B7821643) derivatives, suggest that they can bind to G4 structures through end-stacking. nih.gov This provides a plausible mechanism by which derivatives of this compound could be designed to interact with and stabilize the c-myc G-quadruplex.
Immunomodulatory Effects (e.g., Interleukin-2 (B1167480) Secretion Inhibition)
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as a novel class of immunomodulators, particularly through the targeting of Janus kinases (JAKs). nih.govnih.gov JAKs are crucial in regulating various inflammatory and immune responses. nih.gov Specifically, the 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent and selective inhibitors of JAK3, a key enzyme in the signaling pathway of several cytokines, including interleukin-2 (IL-2).
IL-2 is a cytokine that plays a central role in the proliferation and differentiation of T cells, which are key players in the immune response. Inhibition of IL-2-stimulated T cell proliferation is a key indicator of immunomodulatory activity. Research has shown that certain 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives can potently inhibit JAK3. nih.govnih.gov For example, compound 14c was identified as a potent and moderately selective JAK3 inhibitor that demonstrated an immunomodulating effect on IL-2-stimulated T cell proliferation. nih.govresearchgate.net Another optimized compound, 31 , also exhibited a potent immunomodulating effect on T cell proliferation stimulated by IL-2. nih.gov Some compounds in this class showed concentration-dependent inhibition of IL-2. researchgate.net These findings underscore the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold in developing treatments for immune diseases like organ transplant rejection. nih.govnih.gov
Scaffold Hopping and Bioisosteric Replacement Strategies in Drug Design
Scaffold hopping and bioisosteric replacement are crucial strategies in medicinal chemistry for lead generation and optimization. researchgate.netnih.gov These techniques aim to improve a compound's potency, selectivity, pharmacokinetic properties, and synthetic accessibility, or to explore novel chemical space. researchgate.netnih.gov
Bioisosteric replacement involves substituting a functional group within a molecule with another group that possesses similar biological properties. researchgate.netnih.gov This can be used to address issues like metabolism, toxicity, or to enhance target binding. nih.gov
Scaffold hopping is a more significant structural modification where the core framework of a molecule is replaced with a different scaffold, while aiming to maintain or improve the desired biological activity. researchgate.netresearchgate.net This strategy is valuable for discovering new classes of compounds with potentially better drug-like properties. researchgate.net
The 1H-pyrrolo[2,3-b]pyridine scaffold has been the subject of such drug design strategies. For example, in the development of phosphodiesterase 4B (PDE4B) inhibitors, a scaffold-hopping experiment led to the identification of a novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. nih.gov Similarly, in the design of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, a scaffold-hopping approach was employed, merging the pyrrolo[2,3-d]pyrimidine core with structural features from the known drug Pexidartinib. mdpi.com These examples demonstrate the successful application of scaffold hopping to generate novel and potent inhibitors based on the pyrrolopyridine core structure.
Computational Chemistry and in Silico Approaches for 5 Nitro 1h Pyrrolo 2,3 B Pyridine Research
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. imist.maimist.ma This method is widely used to understand how a ligand, such as a derivative of 1H-pyrrolo[2,3-b]pyridine, might interact with a biological target, typically a protein or enzyme. imist.maimist.ma
In studies involving the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives, molecular docking has been instrumental. For instance, it has been used to investigate their potential as inhibitors for various kinases and other protein targets. In one such study, docking simulations were performed for a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting Traf2 and Nck-interacting kinase (TNIK), a potential target for colorectal cancer. imist.maimist.ma The results of these simulations help to elucidate the binding modes of the compounds within the active site of the target protein. imist.maimist.ma
Similarly, derivatives of the 7-azaindole (B17877) scaffold have been studied as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, where molecular docking helped to identify stable binding at the protein-protein interface. nih.gov Another study focused on 1H-pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors, using docking to understand the interactions with key amino acid residues in the hinge region of the kinase. nih.gov
For the 1H-pyrrolo[2,3-b]pyridine scaffold, docking studies reveal key interactions that stabilize this complex. A common feature is the formation of hydrogen bonds between the pyrrolo-pyridine nitrogen atoms and the hinge region of kinases. nih.govnih.gov For example, in the case of FGFR inhibitors, the 1H-pyrrolo[2,3-b]pyridine nucleus was shown to form two hydrogen bonds with the backbone of specific amino acids in the hinge region. nih.gov The presence of a trifluoromethyl group at the 5-position, a different substituent than the nitro group, was noted to potentially form a hydrogen bond with a nearby glycine (B1666218) residue, highlighting the importance of substituents at this position for binding. nih.gov
The table below illustrates typical interactions observed in docking studies of 1H-pyrrolo[2,3-b]pyridine derivatives with their protein targets, which are indicative of Michaelis complex formation.
| Derivative Class | Protein Target | Key Interacting Residues | Type of Interaction |
| FGFR Inhibitors | FGFR1 | E562, A564 | Hydrogen Bond |
| TNIK Inhibitors | TNIK | Not specified | Favorable Interactions |
| MELK Inhibitors | MELK | Not specified | Enzyme Inhibition |
This table is illustrative of the types of data generated from molecular docking studies on the 1H-pyrrolo[2,3-b]pyridine scaffold.
Computational methods can also be used to predict the binding affinity, often expressed as a binding energy or an inhibitory constant (IC50), and the selectivity of a compound for its target. google.com These predictions are crucial for prioritizing compounds for synthesis and experimental testing.
For the 1H-pyrrolo[2,3-b]pyridine class of compounds, quantitative structure-activity relationship (QSAR) studies have been performed. imist.maimist.ma 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the 3D properties of molecules with their biological activity. imist.maimist.ma In a study on TNIK inhibitors, CoMFA and CoMSIA models were developed for a series of 31 1H-pyrrolo[2,3-b]pyridine derivatives, which showed good predictive reliability. imist.maimist.ma These models generate contour maps that indicate where modifications to the chemical structure might enhance or reduce activity. imist.ma For example, the maps might suggest that a hydrogen bond donor at a specific position on the 1H-pyrrolo[2,3-b]pyridine ring could increase anticancer activity. imist.ma
The binding affinity of newly designed compounds based on these models can be further evaluated using molecular docking, which provides a "total score" or an estimated binding energy. imist.maimist.ma For instance, newly designed TNIK inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold were evaluated by molecular docking, with some showing high total scores, indicating potentially strong binding. imist.maimist.ma
Quantum Chemical Calculations for Mechanistic Insights and Property Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. nih.gov These methods can provide insights into reaction mechanisms, stability, and various physicochemical properties. nih.govpipzine-chem.com
While specific quantum chemical studies focused solely on 5-nitro-1H-pyrrolo[2,3-b]pyridine were not found in the provided search results, the general properties of the molecule can be inferred. The presence of the nitro group, a strong electron-withdrawing group, is known to have a profound impact on the chemical properties of the molecule, particularly its reactivity in nucleophilic substitution reactions. pipzine-chem.com Quantum chemical calculations can be used to quantify these effects by calculating properties such as the molecular electrostatic potential (MEP) map, which illustrates the charge distribution and reactive sites of a molecule. nih.gov
For related heterocyclic compounds, quantum chemical calculations using methods like Density Functional Theory (DFT) have been employed to optimize molecular structures, calculate enthalpies of formation, and predict IR spectra. nih.govresearchgate.net These calculations also allow for the determination of HOMO-LUMO energy gaps, which are important for understanding charge transfer mechanisms and reactivity. nih.gov
The table below lists some predicted properties for this compound from a chemical supplier, which are often initially determined using computational methods. pipzine-chem.com
| Property | Predicted Value |
| Molecular Weight | 163.134 g/mol |
| Appearance | Solid |
| Solubility in Water | Insoluble |
| LogP | 1.34 |
Data sourced from a chemical supplier and may be based on computational predictions. pipzine-chem.com
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov MD simulations provide a dynamic view of the ligand-target complex, allowing for the assessment of its stability and the nature of the interactions over a simulated period. nih.gov
For the broader class of 7-azaindole derivatives, MD simulations have been used to validate the stability of docked poses. nih.gov For example, in the study of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 interaction, MD simulations were run to confirm that the designed compounds could stably bind to the protein interface. nih.gov The simulations revealed the persistence of key interactions, such as hydrogen bonds and pi-pi stacking, over the simulation time, providing strong evidence for a stable binding mode. nih.gov For one of the lead compounds, the hydrogen on the 7-azaindole group formed a stable hydrogen bond for 98% of the simulation time. nih.gov
These simulations are crucial for understanding the dynamic nature of the binding process and for refining the design of more potent and selective inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) spectra, the exact placement of atoms and their connectivity can be determined.
While the synthesis and characterization of 5-nitro-1H-pyrrolo[2,3-b]pyridine have been described, noting the use of 400 MHz NMR spectrometers, specific spectral data are not always detailed in publicly available literature. acs.org However, based on the known structure and general principles of NMR spectroscopy, the expected chemical shifts can be predicted. The electron-withdrawing nature of the nitro group at the C5 position and the electronic properties of the fused pyrrole (B145914) and pyridine (B92270) rings are the dominant factors influencing the spectral data.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the bicyclic ring system, in addition to a broad signal for the N-H proton of the pyrrole ring. The protons on the pyridine ring (H4 and H6) are expected to be significantly downfield due to the deshielding effect of the nitro group and the pyridine nitrogen.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display seven signals for the seven carbon atoms of the heterocyclic core. The carbon atom attached to the nitro group (C5) is expected to be significantly deshielded (shifted downfield), while the other carbons will appear at chemical shifts characteristic of pyrrole and pyridine rings.
The predicted NMR data are summarized in the table below.
Table 1: Predicted NMR Data for this compound
| Spectrum Type | Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| ¹H NMR | N1-H | > 11.0 (broad) | Acidic proton on pyrrole nitrogen. |
| H6 | ~8.8-9.0 | Aromatic proton ortho to both the pyridine nitrogen and the nitro group, highly deshielded. | |
| H4 | ~8.5-8.7 | Aromatic proton meta to the nitro group, deshielded by pyridine nitrogen. | |
| H2 | ~7.6-7.8 | Pyrrole ring proton, adjacent to N1. | |
| H3 | ~6.6-6.8 | Pyrrole ring proton, adjacent to C2. | |
| ¹³C NMR | C7a | ~150 | Bridgehead carbon adjacent to pyridine nitrogen. |
| C5 | ~145 | Carbon bearing the nitro group, highly deshielded. | |
| C4 | ~142 | Pyridine ring carbon. | |
| C6 | ~130 | Pyridine ring carbon. | |
| C3a | ~128 | Bridgehead carbon. | |
| C2 | ~125 | Pyrrole ring carbon. | |
| C3 | ~102 | Pyrrole ring carbon. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 parts per million, ppm), HRMS provides an experimental mass that can be matched to a unique molecular formula.
For this compound, HRMS would be used to validate its molecular formula of C₇H₅N₃O₂. The technique can distinguish this formula from other combinations of atoms that might have the same nominal mass. The expected monoisotopic mass is calculated using the mass of the most abundant isotopes of each element.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₅N₃O₂ |
| Calculated Monoisotopic Mass | 163.0382 Da |
| Expected Ion (ESI+) | [M+H]⁺ = 164.0454 Da |
| Expected Ion (ESI-) | [M-H]⁻ = 162.0310 Da |
An experimental HRMS measurement confirming this exact mass would provide unequivocal evidence for the compound's elemental composition.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3400-3500 | N-H stretch | Pyrrole N-H |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~1610-1450 | C=C and C=N stretch | Aromatic ring vibrations |
| ~1550-1500 | Asymmetric NO₂ stretch | Nitro group |
| ~1350-1300 | Symmetric NO₂ stretch | Nitro group |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions. As this compound is an achiral molecule, the determination of absolute stereochemistry is not applicable.
A crystal structure for this compound has not been reported in the surveyed scientific literature. However, the crystallographic analysis of the closely related compound 5-bromo-1H-pyrrolo[2,3-b]pyridine provides valuable insight into the structural characteristics of this heterocyclic system. researchgate.netnih.gov
The study of 5-bromo-1H-pyrrolo[2,3-b]pyridine revealed that the fused pyridine and pyrrole rings form an essentially planar azaindole skeleton. nih.gov In the crystal lattice, molecules form centrosymmetric dimers through pairs of N—H···N hydrogen bonds between the pyrrole N-H of one molecule and the pyridine nitrogen of another. nih.gov This hydrogen bonding motif is a characteristic feature of 7-azaindole (B17877) derivatives. This analysis demonstrates how X-ray crystallography can confirm the planarity of the ring system and elucidate the key intermolecular forces that govern the solid-state packing arrangement.
Table 4: Illustrative Crystal Data for the Analogous Compound 5-bromo-1H-pyrrolo[2,3-b]pyridine
| Parameter | Reported Value for 5-bromo-1H-pyrrolo[2,3-b]pyridine nih.gov |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9082 (4) |
| b (Å) | 13.3632 (6) |
| c (Å) | 5.8330 (3) |
| β (°) | 103.403 (5) |
| Volume (ų) | 675.47 (6) |
| Z (molecules/unit cell) | 4 |
Future Perspectives and Emerging Research Avenues for 5 Nitro 1h Pyrrolo 2,3 B Pyridine
Development of Next-Generation Synthetic Methodologies for Scalable Production
The efficient and scalable synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives is paramount for facilitating extensive research and potential commercialization. Current synthetic routes often involve multi-step processes, including the nitration of the parent 1H-pyrrolo[2,3-b]pyridine. Future efforts are geared towards developing more streamlined and cost-effective methodologies.
Key areas of development include:
Flow Chemistry: Transitioning from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity.
Catalytic Nitration: Investigating novel and more selective nitrating agents and catalytic systems can improve the regioselectivity of the nitration step, minimizing the formation of unwanted isomers and simplifying purification processes.
These advancements will be crucial in making this compound and its analogs more accessible for high-throughput screening and other large-scale applications.
Exploration of Novel Therapeutic Targets and Disease Areas for Pyrrolo[2,3-b]pyridine Derivatives
The pyrrolo[2,3-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. nih.gov The introduction of a nitro group at the 5-position can modulate the electronic properties of the molecule, potentially leading to novel biological activities.
Emerging research is focused on exploring the therapeutic potential of this compound derivatives in several key disease areas:
Oncology: Pyrrolo[2,3-b]pyridine derivatives have shown promise as inhibitors of various protein kinases, which are often dysregulated in cancer. nih.govnih.gov For instance, derivatives of this scaffold have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which play a crucial role in tumor progression. rsc.orgnih.gov The nitro-substituted analogs could offer enhanced or novel kinase inhibitory profiles. Research into their efficacy against specific cancer cell lines, such as breast and lung cancer, is an active area of investigation. researchgate.net
Neurodegenerative Diseases: Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease. nih.govnih.gov The development of potent and selective GSK-3β inhibitors from the this compound series could offer a promising therapeutic strategy. nih.govnih.gov
Infectious Diseases: The pyrrolopyridine scaffold has been explored for its antimicrobial properties. nih.govresearchgate.net The unique electronic nature of the 5-nitro derivative could be leveraged to design novel antibacterial or antiviral agents. For example, some pyrrolo[3,4-c]pyridine derivatives have shown antimycobacterial activity by targeting mycobacterial respiration. acs.org
The table below summarizes some of the key therapeutic targets for pyrrolo[2,3-b]pyridine derivatives.
| Therapeutic Target | Disease Area | Reference |
| B-RAF | Cancer | nih.gov |
| Fibroblast Growth Factor Receptors (FGFRs) | Cancer | rsc.orgnih.gov |
| Glycogen Synthase Kinase 3β (GSK-3β) | Alzheimer's Disease | nih.govnih.gov |
| c-Met Kinase | Cancer | nih.gov |
| Leucine-Rich Repeat Kinase 2 (LRRK2) | Parkinson's Disease | acs.org |
| RET Kinase | Cancer | nih.gov |
Integration with High-Throughput Screening and Combinatorial Chemistry in Drug Discovery
The journey from a lead compound to a clinical candidate is often long and arduous. High-throughput screening (HTS) and combinatorial chemistry are powerful tools that can significantly accelerate this process. pharmaron.comacs.org
For this compound, these technologies can be leveraged in several ways:
Library Synthesis: By utilizing the scalable synthetic methodologies mentioned earlier, large and diverse libraries of this compound derivatives can be generated. Combinatorial approaches, where different substituents are systematically introduced at various positions of the scaffold, will be key to exploring a vast chemical space. acs.org
Automated Screening: These compound libraries can then be subjected to automated HTS assays to rapidly identify "hits" against a wide array of biological targets. pharmaron.com This allows for the efficient screening of thousands of compounds, a task that would be impossible with traditional methods. pharmaron.com Modern HTS platforms can perform biochemical, binding, and cell-based assays with various readouts. pharmaron.com
Structure-Activity Relationship (SAR) Studies: The data generated from HTS can be used to build robust SAR models. This information is crucial for understanding how the chemical structure of the derivatives relates to their biological activity and for guiding the design of more potent and selective compounds.
The integration of these technologies will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.
Prodrug Design and Strategies for Enhanced Pharmacokinetic Profiles
While a compound may exhibit excellent in vitro activity, its journey to becoming an effective drug is often hampered by poor pharmacokinetic properties, such as low solubility, poor absorption, or rapid metabolism. Prodrug design offers a strategic approach to overcome these challenges.
For derivatives of this compound, several prodrug strategies could be explored:
Improving Solubility: The introduction of polar functional groups, such as phosphates or amino acids, can significantly enhance the aqueous solubility of a compound, which is often a prerequisite for good oral bioavailability.
Targeted Delivery: Prodrugs can be designed to be activated at specific sites in the body, such as tumor tissues. This can be achieved by incorporating moieties that are cleaved by enzymes that are overexpressed in the target tissue.
Modulating Metabolism: The metabolic stability of a compound can be improved by masking metabolically labile sites with a prodrug moiety. This can lead to a longer half-life and improved therapeutic efficacy.
Pharmacokinetic studies, including the assessment of absorption, distribution, metabolism, and excretion (ADME), will be essential in evaluating the effectiveness of these prodrug strategies and in selecting candidates with optimal drug-like properties. nih.gov
Application in Materials Science and Other Non-Pharmaceutical Fields
The unique electronic and optical properties of this compound, conferred by its aromatic heterocyclic structure and the strongly electron-withdrawing nitro group, make it an intriguing candidate for applications beyond the pharmaceutical realm. pipzine-chem.com
Emerging research is beginning to explore its potential in materials science:
Organic Electronics: The compound's electronic characteristics suggest its potential use as a building block for organic semiconductors, which are key components in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. pipzine-chem.com Its ability to accept electrons could be beneficial for creating n-type organic materials.
Nonlinear Optics: Molecules with significant charge-transfer character, often found in structures with electron-donating and electron-accepting groups, can exhibit nonlinear optical (NLO) properties. The combination of the pyrrolo[2,3-b]pyridine core and the nitro group could lead to materials with interesting NLO behavior, which have applications in optical communications and data storage.
Sensors: The pyrrolo[2,3-b]pyridine scaffold can be functionalized to create chemosensors that can selectively bind to specific ions or molecules. The nitro group can act as a signaling unit, leading to a change in the optical or electronic properties of the material upon binding of the target analyte.
While these applications are still in their nascent stages, they represent exciting new frontiers for this compound and its derivatives, highlighting the versatility of this fascinating molecule.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-nitro-1H-pyrrolo[2,3-b]pyridine, and how can purity and yield be optimized?
- Methodological Answer : A typical route involves nitration of the pyrrolo[2,3-b]pyridine core. For example, 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22 ) can be nitrated using concentrated nitric acid under controlled conditions to yield 5-bromo-1-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (23 ) . Optimization includes:
- Reagent stoichiometry : Ensure excess nitric acid for complete nitration.
- Temperature control : Gradual addition of substrate to avoid exothermic side reactions.
- Purification : Silica gel chromatography (e.g., heptane/ethyl acetate 8:2) improves purity to >98% .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- H/C NMR : Assign aromatic protons (e.g., H-5 and H-6 at δ 7.08–8.30 ppm) and nitro group effects on chemical shifts .
- HRMS : Confirm molecular formula (e.g., [M+H] for 56 : calculated 649.1678, observed 649.1686) .
- X-ray crystallography : Resolves regiochemical ambiguities in nitro positioning, though limited by crystal growth challenges .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of 5-nitro-pyrrolo[2,3-b]pyridines as kinase inhibitors?
- Methodological Answer :
- Core modifications : The 1H-pyrrolo[2,3-b]pyridine scaffold acts as a hinge binder in FGFR1. Introduce hydrogen bond acceptors at C5 (e.g., trifluoromethyl) to interact with Gly485 .
- Substituent effects : Bulky groups at C3 (e.g., phenylethynyl) enhance hydrophobic pocket interactions. For example, 20a showed FGFR1 IC = 7 nM .
- Data validation : Compare enzymatic IC with cellular assays to address discrepancies (e.g., solubility or off-target effects) .
Q. What strategies resolve contradictions in biological activity data for nitro-substituted derivatives?
- Methodological Answer :
- Cross-assay validation : Use orthogonal assays (e.g., SPR for binding kinetics vs. cell proliferation assays) to confirm target engagement .
- Metabolic stability tests : Nitro groups may undergo reduction in vivo, altering activity. Test derivatives in hepatocyte models to assess metabolic liabilities .
- Computational docking : Align discrepancies between predicted and observed IC values by refining force fields (e.g., account for nitro group polarization) .
Q. How can Fischer cyclization improve the synthesis of 2,3-disubstituted 5-nitro-pyrrolo[2,3-b]pyridines?
- Methodological Answer :
- Reaction conditions : Polyphosphoric acid (PPA) at 120–140°C facilitates cyclization of hydrazine derivatives to form the pyrrolo[2,3-b]pyridine core .
- Substituent compatibility : Aryl/alkyl groups at C2/C3 are tolerated (e.g., bromo or methoxy), enabling diversity-oriented synthesis .
- Yield optimization : Pre-purify intermediates (e.g., hydrazones) to minimize side products. Typical yields range from 50–75% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
